4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
Overview
Description
4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, or 4F-NMBD, is an organic compound with a wide range of potential applications in the scientific research field. 4F-NMBD is a white, crystalline solid that is soluble in polar solvents and has a melting point of 128-130°C. 4F-NMBD has a molecular weight of 252.2 g/mol and a molecular formula of C11H17FN2O. It is a member of the class of compounds known as benzenediamines, which are compounds containing two amine groups attached to a benzene ring.
Scientific Research Applications
Organic Synthesis and Chemical Properties
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, showcases the importance of fluoro-derivatives in chemical synthesis. The study developed a cost-effective and practical method for large-scale production, highlighting the utility of fluoro-derivatives in the pharmaceutical manufacturing process (Qiu et al., 2009).
Pharmacological Applications
The role of coumarins, which share structural similarities with the compound , in pharmacology is well-documented. Their broad spectrum of bioactivities, including antitumor, anti-inflammation, antiviral, and antibacterial effects, indicates the potential of structurally related compounds like 4-Fluoro-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine in drug development (Zhu & Jiang, 2018).
Material Science
Fluoropolymers, which include fluorinated compounds, are known for their exceptional chemical and physical properties, including thermal, chemical, and biological stability. These properties make them suitable for various applications, including coatings and medical devices, suggesting that compounds with similar fluorine-containing structures may have applications in material science (Henry et al., 2018).
Environmental and Health Implications
The environmental persistence and bioaccumulation potential of per- and polyfluoroalkyl substances (PFAS), which include fluorinated compounds, raise concerns for human health and the environment. Research on the fate, effects, and analytical methods for these substances helps in understanding the implications of their use and in developing strategies for mitigating their impact (Munoz et al., 2019).
properties
IUPAC Name |
4-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCPYLBHLDHJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142488 | |
Record name | 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701142488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine | |
CAS RN |
1219979-26-6 | |
Record name | 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701142488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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